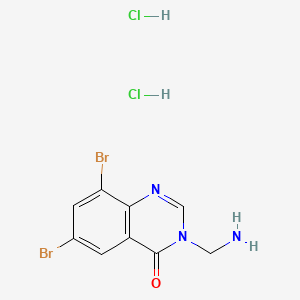

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and kinase-inhibitory activities . The compound 3-(aminomethyl)-6,8-dibromo-4(3H)-quinazolinone dihydrochloride distinguishes itself through its unique substitution pattern:

- 6,8-dibromo groups: Enhance electrophilic reactivity and bioactivity by increasing molecular bulk and halogen-mediated interactions with biological targets .

- 3-(aminomethyl) substituent: Introduces a primary amine, which is protonated in the dihydrochloride form, improving aqueous solubility and bioavailability compared to neutral analogs.

- Dihydrochloride salt: Enhances stability and solubility, making it more suitable for pharmaceutical formulations .

Properties

CAS No. |

75159-33-0 |

|---|---|

Molecular Formula |

C9H9Br2Cl2N3O |

Molecular Weight |

405.90 g/mol |

IUPAC Name |

3-(aminomethyl)-6,8-dibromoquinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C9H7Br2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |

InChI Key |

TYFMWSKHROOOQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Br)Br.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Quinazolinone Derivatives

Quinazolinone derivatives, including halogenated variants like 6,8-dibromo-substituted compounds, are typically synthesized via:

- Niementowski synthesis : Condensation of anthranilic acid with formamide or amines at elevated temperatures to form quinazolinone rings.

- Grimmel, Guinther, and Morgan synthesis : Reaction of 2-acetamidobenzoic acid with amines in the presence of phosphorus trichloride (PCl3) to yield 2-substituted quinazolin-4(3H)-ones.

- Isatoic anhydride route : Reaction of isatoic anhydride with amines followed by reflux with ethyl orthoformate to form dihydro-4-oxaquinazolines.

These methods provide the quinazolinone core which can be further functionalized to introduce bromine atoms and aminomethyl groups at specific positions.

Specific Preparation of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride

Starting Materials and Key Intermediates

- 6,8-Dibromoanthranilic acid derivatives or 6,8-dibromo-(4H)-3,1-benzoxazin-4-one are commonly used as starting points.

- The aminomethyl group at position 3 is introduced through nucleophilic substitution or reductive amination strategies.

- The dihydrochloride salt form is obtained by treatment with hydrochloric acid to improve solubility and stability.

Synthetic Route Overview

Step 1: Preparation of 6,8-Dibromo-(4H)-3,1-benzoxazin-4-one

- 6,8-Dibromoanthranilic acid is cyclized under dehydrating conditions to form the benzoxazinone intermediate.

- Typical reagents include phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in toluene or polar aprotic solvents like dimethylformamide (DMF).

Step 2: Reaction with Aminomethyl Source

- The benzoxazinone intermediate reacts with an aminomethyl donor such as formaldehyde and ammonia or an amine under reflux conditions.

- This ring-opening and subsequent ring-closure yield the 3-(aminomethyl)quinazolinone structure.

- Reaction conditions typically involve reflux in pyridine or other suitable solvents for 6–8 hours.

Step 3: Formation of Dihydrochloride Salt

Detailed Reaction Conditions and Yields

| Step | Reactants and Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 6,8-Dibromoanthranilic acid + POCl3 | Toluene or DMF | 80–110 °C | 4–6 hours | 75–85 | Cyclization to benzoxazinone |

| 2 | Benzoxazinone + Aminomethyl donor (e.g., formaldehyde, NH3) | Pyridine or acetone | Reflux (80–100 °C) | 6–8 hours | 65–78 | Formation of 3-(aminomethyl)quinazolinone |

| 3 | Free base quinazolinone + HCl | Ethanol or water | Room temperature | 1–2 hours | 90–95 | Formation of dihydrochloride salt, purification |

Analytical and Characterization Data

- Elemental Analysis : Matches theoretical values for C, H, N, Br, and Cl.

- Infrared Spectroscopy (IR) : Characteristic bands for carbonyl (around 1670 cm⁻¹), NH2 (3300–3500 cm⁻¹), and aromatic C–Br stretching.

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows signals for aromatic protons, aminomethyl group (singlet around δ 3.1–3.3 ppm), and NH2 protons.

- ^13C NMR confirms the quinazolinone carbonyl and aromatic carbons.

- Mass Spectrometry (MS) : Molecular ion peak consistent with dibromoquinazolinone aminomethyl compound.

- Melting Point : Sharp melting point consistent with pure dihydrochloride salt.

Variations and Alternative Methods

- Solid-phase synthesis techniques have been reported for quinazolinone libraries, allowing combinatorial diversification with different amino acid side chains and halogen substitutions, including bromine at 6,8-positions.

- Alternative nucleophiles such as sulfonamides or hydrazines can be used to modify the quinazolinone core, but the aminomethyl substitution at position 3 remains a critical step for the target compound.

- Use of polar aprotic solvents like sulfolane or N-methyl-2-pyrrolidone (NMP) can enhance reaction rates and yields in some steps.

Summary Table of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the bromine atoms or the aminomethyl group.

Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones and aminomethyl derivatives, which can have enhanced biological activities.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride typically involves the reaction of various precursors under controlled conditions. Common methods include:

- Refluxing : Reacting 2-aminobenzamide with formaldehyde and dibromo compounds in acidic conditions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent in Reactions : It is used in various chemical reactions due to its reactivity and ability to form stable intermediates.

Biology

- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes, making it valuable in understanding enzyme kinetics and mechanisms.

- Protein Interaction Studies : Its binding properties allow researchers to explore interactions between proteins and other biological macromolecules.

Medicine

- Therapeutic Potential : Research indicates that this quinazolinone derivative may have applications in developing drugs targeting:

- Cancer : Preliminary studies suggest it may inhibit tumor growth through specific molecular pathways.

- Bacterial Infections : Its antibacterial properties are being explored for potential use in treating resistant strains.

- Neurological Disorders : Investigations into its neuroprotective effects are ongoing.

Industry

- Production of Specialty Chemicals : The compound is utilized in creating agrochemicals and pharmaceuticals, highlighting its industrial relevance.

- Pharmaceutical Formulations : It is incorporated into formulations that require specific biological activity or stability.

Data Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in various chemical reactions |

| Biology | Enzyme inhibition studies | Valuable for understanding enzyme mechanisms |

| Medicine | Drug development (cancer, bacterial infections) | Ongoing research into therapeutic effects |

| Industry | Production of specialty chemicals | Important for pharmaceutical formulations |

Case Studies

-

Enzyme Inhibition Study :

- A study demonstrated that 4(3H)-Quinazolinone derivatives could effectively inhibit certain kinases involved in cancer progression. The mechanism involved competitive inhibition at the active site.

-

Antibacterial Activity :

- Research published in a peer-reviewed journal highlighted the compound's efficacy against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development.

-

Neuroprotective Effects :

- A recent investigation showed that this quinazolinone derivative could protect neuronal cells in vitro from oxidative stress, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aminomethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Research Findings and Implications

- Bromination at Positions 6 and 8 : Consistently linked to enhanced bioactivity across analogs, likely due to halogen bonding and steric effects .

- Dihydrochloride Salt: Addresses solubility limitations of neutral quinazolinones, making the compound more viable for intravenous or oral administration .

Q & A

Basic Question

- ¹H NMR : Confirms substituent integration and coupling patterns. For example, the methyl group in 2-methyl-3-octyl-4(3H)-quinazolinone appears as a singlet at δ 2.65 .

- IR spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) verifies the quinazolinone core .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for brominated derivatives.

How can computational chemistry aid in optimizing the synthesis of brominated 4(3H)-quinazolinones?

Advanced Question

Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states to identify energetically favorable conditions. For example:

- Reaction path searches : Predict optimal temperatures and solvent systems for cyclization .

- Electronic effects : Analyze how bromine substituents influence electron density at reactive sites (e.g., amide nitrogen) to guide regioselective synthesis .

- Machine learning : Train models on historical yield data to recommend experimental parameters (e.g., catalyst loading, reaction time) .

What experimental design strategies are effective for optimizing reaction conditions in 4(3H)-quinazolinone synthesis?

Q. Methodological Guidance

- Factorial design : Systematically vary factors like temperature, amine hydrochloride stoichiometry, and solvent polarity to identify interactions affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., P₂O₅ concentration vs. cyclization efficiency) .

- High-throughput screening : Use automated platforms to test multiple conditions in parallel, accelerating optimization for brominated derivatives .

What mechanisms explain the cyclization of 2-aminobenzamides to 4(3H)-quinazolinones?

Advanced Question

The cyclization involves nucleophilic attack of the amine on the adjacent carbonyl group, followed by dehydration. In P₂O₅-mediated reactions, P₂O₅ acts as a dehydrating agent and acid catalyst, promoting imine formation and subsequent ring closure . Electrochemical methods likely proceed via anodic oxidation, generating radical intermediates that facilitate cyclization without exogenous acids .

How do substituents at the 3-aminomethyl position influence the physicochemical properties of 4(3H)-quinazolinones?

Basic Question

- Hydrophobicity : Alkyl chains (e.g., octyl group) increase logP values, enhancing membrane permeability .

- Solubility : Bromine atoms reduce aqueous solubility but improve lipid bilayer partitioning .

- Stability : Electron-withdrawing groups (e.g., -Br) stabilize the quinazolinone core against hydrolytic degradation .

What are the challenges in scaling up laboratory-scale syntheses of brominated 4(3H)-quinazolinones?

Advanced Question

- Heat management : Exothermic cyclization at high scales requires precise temperature control to avoid side reactions .

- Purification : Column chromatography becomes impractical; alternative methods like antisolvent crystallization or continuous extraction should be explored .

- Cost of brominated precursors : Optimize bromination steps (e.g., using NBS or Br₂) to minimize waste and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.